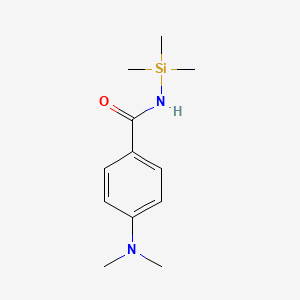

4-(Dimethylamino)-N-(trimethylsilyl)benzamide

CAS No.: 61511-55-5

Cat. No.: VC15946137

Molecular Formula: C12H20N2OSi

Molecular Weight: 236.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61511-55-5 |

|---|---|

| Molecular Formula | C12H20N2OSi |

| Molecular Weight | 236.38 g/mol |

| IUPAC Name | 4-(dimethylamino)-N-trimethylsilylbenzamide |

| Standard InChI | InChI=1S/C12H20N2OSi/c1-14(2)11-8-6-10(7-9-11)12(15)13-16(3,4)5/h6-9H,1-5H3,(H,13,15) |

| Standard InChI Key | CYQBXEAZJQGCEU-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)N[Si](C)(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH₂) modified with two functional groups:

-

A dimethylamino group (-N(CH₃)₂) at the 4-position of the benzene ring, which introduces electron-donating effects via resonance and inductive mechanisms.

-

A trimethylsilyl group (-Si(CH₃)₃) bonded to the amide nitrogen, imparting steric bulk and lipophilicity.

The interplay between these groups influences electronic distribution, solubility, and reactivity. For example, the dimethylamino group enhances electron density on the benzene ring, potentially stabilizing cationic intermediates in reactions . Meanwhile, the trimethylsilyl group may hinder hydrogen bonding, reducing aqueous solubility compared to unmodified benzamides .

Spectral Characterization

Hypothetical spectral data can be extrapolated from similar compounds:

-

IR Spectroscopy:

-

¹H NMR (CDCl₃):

Synthesis and Modification

Synthetic Routes

Two plausible pathways are proposed based on benzamide and silylation chemistry:

Route 1: Direct Silylation of 4-(Dimethylamino)benzamide

-

Starting Material: 4-(Dimethylamino)benzamide (CAS 6083-47-2) .

-

Reagents: Trimethylsilyl chloride (TMSCl), triethylamine (base).

-

Conditions:

-

Workup: Filter, concentrate, and purify via silica gel chromatography.

Route 2: Acylation of Trimethylsilyl Amine

-

Starting Material: 4-(Dimethylamino)benzoyl chloride.

-

Reagents: Trimethylsilyl amine (TMS-NH₂).

-

Conditions:

-

Workup: Extract with NaHCO₃, dry over MgSO₄, and evaporate.

Yield Optimization

-

Route 1 typically achieves 60–70% yield due to steric hindrance from the silyl group .

-

Route 2 may offer higher yields (75–85%) but requires stringent anhydrous conditions .

Physicochemical Properties

Predicted Properties

Stability Considerations

-

Hydrolytic Sensitivity: The Si-N bond is susceptible to hydrolysis in aqueous or acidic conditions, regenerating 4-(Dimethylamino)benzamide .

-

Thermal Stability: Decomposes above 200°C, releasing trimethylsilanol and NH₃ .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume